

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B046242

[Get Quote](#)

An In-Depth Technical Guide to **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** and its Stereoisomers for Pharmaceutical Research and Development

Introduction

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β -amino alcohol that has garnered significant attention within the pharmaceutical industry. Its structural framework, which incorporates a thiophene ring and a methylamino propanol side chain, positions it as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a chiral center gives rise to different stereoisomers, each with potentially distinct pharmacological profiles, making stereoselective synthesis and characterization paramount.

This technical guide provides a comprehensive overview of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol**, focusing on its chemical identity, CAS numbers for its various forms, physicochemical properties, synthetic pathways, and its pivotal role as a key intermediate in drug development, most notably for the antidepressant Duloxetine.

Chemical Identity and CAS Numbers

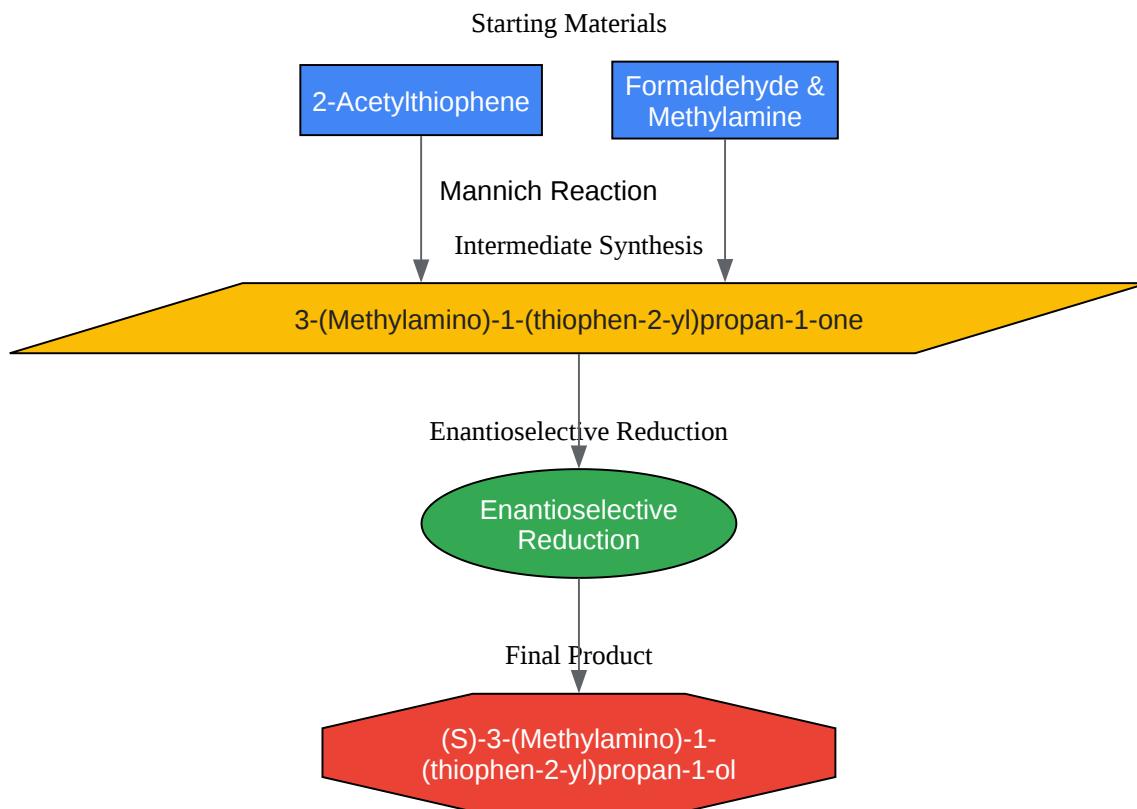
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol exists as a racemic mixture and as two distinct enantiomers, (R) and (S). It is crucial for researchers and drug development professionals to distinguish between these forms, as the biological activity and regulatory requirements can

differ significantly. Each form is uniquely identified by its Chemical Abstracts Service (CAS) number.

Form	IUPAC Name	CAS Number	Synonyms
Racemic	3-(Methylamino)-1-thiophen-2-ylpropan-1-ol	116539-56-1	3-Methylamino-1-(2-thienyl)-1-propanol, Duloxetine impurity B[1][2]
(R)-enantiomer	(1R)-3-(Methylamino)-1-thiophen-2-ylpropan-1-ol	116539-57-2	(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol[3][4]
(S)-enantiomer	(1S)-3-(Methylamino)-1-thiophen-2-ylpropan-1-ol	116539-55-0	(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, Duloxetine hydrochloride impurity B [EP][5]

Physicochemical Properties

The physicochemical properties of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** are fundamental to its handling, formulation, and pharmacokinetic profile when incorporated into a larger drug molecule.


Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NOS	PubChem[2][5]
Molecular Weight	171.26 g/mol	PubChem[2][5]
InChIKey	YEJVVFOJMOHFRL- UHFFFAOYSA-N (Racemic)	PubChem[2]
YEJVVFOJMOHFRL- SSDOTTWSA-N ((R)- enantiomer)	BOC Sciences[3]	
YEJVVFOJMOHFRL- ZETCQYMHSA-N ((S)- enantiomer)	PubChem[5]	
Appearance	White to light yellow powder or crystals	Sigma-Aldrich[6]

Synthesis and Manufacturing Overview

The synthesis of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol**, particularly its enantiomerically pure forms, is a key step in the manufacturing of several pharmaceuticals. Various synthetic strategies have been developed, often starting from readily available thiophene derivatives such as 2-acetylthiophene or 2-thiophenecarboxaldehyde.[7][8]

A common synthetic approach involves the formation of the aminoketone precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, followed by a reduction of the keto group to the corresponding alcohol.[9] The stereochemistry of the final product is critical and can be controlled through enantioselective reduction methods, such as using dehydrogenases or chiral reducing agents.[10]

Below is a generalized workflow for the synthesis of an enantiomerically pure form of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol**.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol**.

Role in Drug Development

The primary significance of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** lies in its role as a versatile intermediate in the synthesis of complex pharmaceutical molecules.

Key Intermediate in the Synthesis of Duloxetine

The (S)-enantiomer, **(S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol**, is a crucial intermediate in the synthesis of Duloxetine.^{[3][7]} Duloxetine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.^[11] The specific stereochemistry of the intermediate is essential for the desired pharmacological activity of the final drug product.

Applications in Cardiovascular Drug Discovery

The structural motif of **3-(methylamino)-1-(thiophen-2-yl)propan-1-ol**, particularly the (R)-enantiomer, aligns with the pharmacophore of β -adrenergic receptor agonists and antagonists.^[3] This makes it a valuable starting material for the synthesis of:

- β -Blockers: Used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. The (R)-configuration can provide stereoselective binding to adrenergic receptors, potentially leading to higher efficacy and fewer side effects.^[3]
- Antiarrhythmic Agents: Its structure serves as a scaffold for designing compounds that modulate adrenergic signaling to stabilize cardiac rhythm.^[3]

Scaffold for Asymmetric Synthesis

The well-defined stereochemistry of the enantiomerically pure forms of this compound makes it an ideal scaffold for asymmetric synthesis. Medicinal chemists utilize it to construct other complex chiral molecules with predictable stereochemical outcomes, accelerating the discovery of novel ligands, catalysts, and bioactive compounds.^[3]

Analytical Methodologies

The quality control and characterization of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** and its derivatives rely on various analytical techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a common method for analyzing the compound and its impurities.^[12] A typical method might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.^[12]

Safety and Handling

While specific toxicity data for **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** is not extensively detailed in the provided search results, the (S)-enantiomer has GHS classifications indicating it can be harmful if swallowed and may cause severe skin burns and eye damage.[5] It is also noted as being harmful to aquatic life with long-lasting effects.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. It should be stored in a dark place under an inert atmosphere at room temperature.[6]

Conclusion

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, in its racemic and enantiomerically pure forms, is a fundamentally important intermediate in the pharmaceutical industry. Its distinct CAS numbers for each stereoisomer allow for precise identification and sourcing. The compound's versatile chemical nature enables its use in the synthesis of a range of therapeutics, from the widely used antidepressant Duloxetine to potential new treatments for cardiovascular diseases. A thorough understanding of its synthesis, properties, and applications is therefore essential for researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 5. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-) | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. CAS#:116539-56-1 | 3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPAN-1-OL | Chemsr [chemsrc.com]
- 9. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 10. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]
- 11. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | High Purity [benchchem.com]
- 12. (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046242#3-methylamino-1-thiophen-2-yl-propan-1-ol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com